(2R)-2-amino-N-butylbutanamide hydrochloride
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Overview
Description
(2R)-2-amino-N-butylbutanamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is a derivative of butanamide, featuring an amino group and a butyl group attached to the butanamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-butylbutanamide hydrochloride typically involves the reaction of 2-aminobutyronitrile with an aromatic aldehyde in an alkaline aqueous solution to generate the corresponding Schiff base. This intermediate is then hydrolyzed to yield the desired product . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-butylbutanamide hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
(2R)-2-amino-N-butylbutanamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-butylbutanamide hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The butyl group may enhance the compound’s hydrophobic interactions, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Aminobutyramide hydrochloride
- (S)-2-Aminobutyramide hydrochloride
- 2-Aminobutanamide hydrochloride
Uniqueness
(2R)-2-amino-N-butylbutanamide hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the butyl group also distinguishes it from other similar compounds, potentially enhancing its hydrophobic interactions and overall efficacy in various applications.
Properties
IUPAC Name |
(2R)-2-amino-N-butylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-3-5-6-10-8(11)7(9)4-2;/h7H,3-6,9H2,1-2H3,(H,10,11);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATGAGKEGYXFOU-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(CC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H](CC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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